Sparfosate sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sparfosate sodium involves the reaction of L-aspartic acid with phosphonoacetic acid under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Sparfosate sodium primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include an aqueous medium and a controlled pH.
Complexation Reactions: this compound can form complexes with metal ions such as calcium and magnesium.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield phosphonoacetyl derivatives, while complexation reactions with metal ions result in stable metal-phosphonate complexes .
Scientific Research Applications
Sparfosate sodium has a wide range of applications in scientific research:
Mechanism of Action
Sparfosate sodium exerts its effects by inhibiting aspartate transcarbamylase, an enzyme crucial for the de novo synthesis of pyrimidines. By binding to the enzyme’s active site, this compound prevents the formation of carbamoyl aspartate, thereby blocking the pyrimidine biosynthesis pathway . This inhibition leads to a decrease in pyrimidine levels, which can affect DNA and RNA synthesis in rapidly dividing cells .
Comparison with Similar Compounds
Phosphonoacetyl-L-aspartic acid: Similar in structure but lacks the sodium ions.
N-phosphonacetyl-L-glutamic acid: Another inhibitor of aspartate transcarbamylase with a similar mechanism of action.
Uniqueness: Sparfosate sodium is unique due to its high affinity for aspartate transcarbamylase and its ability to enhance the cytotoxicity of other drugs. Its disodium salt form also provides better solubility and stability compared to other similar compounds .
Properties
CAS No. |
66569-27-5 |
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Molecular Formula |
C6H8NNa2O8P |
Molecular Weight |
299.08 g/mol |
IUPAC Name |
disodium;(2S)-2-[(2-phosphonatoacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H10NO8P.2Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;/q;2*+1/p-2/t3-;;/m0../s1 |
InChI Key |
CZLKTMHQYXYHOO-QTNFYWBSSA-L |
SMILES |
C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sparfosate sodium; CI-882; CI 882; CI882. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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